molecular formula C8H14O3 B14687204 Acetic acid;hexa-3,5-dien-1-ol CAS No. 36206-75-4

Acetic acid;hexa-3,5-dien-1-ol

Cat. No.: B14687204
CAS No.: 36206-75-4
M. Wt: 158.19 g/mol
InChI Key: URKJNJMQMVCLHD-UHFFFAOYSA-N
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Description

Acetic acid;hexa-3,5-dien-1-ol is a compound system comprising acetic acid (CH₃COOH) and hexa-3,5-dien-1-ol (C₆H₁₀O), likely existing as a co-crystal, mixture, or intermediate in synthetic pathways. Hexa-3,5-dien-1-ol is an unsaturated dienol with conjugated double bonds, making it reactive in cycloadditions and rearrangements. Acetic acid, a weak carboxylic acid, often participates in esterification, acid-catalyzed reactions, or acts as a solvent.

Properties

CAS No.

36206-75-4

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

acetic acid;hexa-3,5-dien-1-ol

InChI

InChI=1S/C6H10O.C2H4O2/c1-2-3-4-5-6-7;1-2(3)4/h2-4,7H,1,5-6H2;1H3,(H,3,4)

InChI Key

URKJNJMQMVCLHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C=CC=CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;hexa-3,5-dien-1-ol can be achieved through various synthetic routes. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form a 1,3-diene . This reaction is typically carried out in the presence of a strong base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF) . The reaction conditions often require low temperatures to ensure the stability of the intermediates and to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;hexa-3,5-dien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of acetic acid;hexa-3,5-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and a decrease in inflammation . Additionally, the compound’s structure allows it to interact with cellular membranes, altering their properties and affecting cell signaling pathways .

Comparison with Similar Compounds

Cyclohepta-3,5-dien-1-ol Acetic Acid Co-crystal

  • Structure : A 1:1 co-crystal of acetic acid and cyclohepta-3,5-dien-1-ol.
  • Key Differences: The cycloheptadienol introduces ring strain and altered conjugation compared to the linear hexa-3,5-dien-1-ol. Cyclic systems may exhibit distinct reactivity in Diels-Alder reactions due to geometric constraints .

Hexa-3,5-dien-1-ol Derivatives

  • (3E,5E)-6-(Dimethyl(phenyl)silyl)hexa-3,5-dien-1-ol (): Synthesis: Involves silylation and reduction steps. Applications: Intermediate in synthesizing isochromene scaffolds via Diels-Alder reactions. Comparison: The silyl group enhances steric bulk and modifies electronic properties, affecting reaction rates compared to the parent dienol .
  • (E)-1-Phenylhexa-3,5-dien-1-ol ():

    • Synthesis : Indium-mediated 2‑oxonia Cope rearrangement.
    • Reactivity : The phenyl substituent stabilizes carbocation intermediates, favoring rearrangements.
    • NMR Data : δ 1.26–6.65 (aromatic protons), distinct from acetic acid derivatives due to lack of ester signals .

Ester Derivatives

  • (Z,E)-9,12-Tetradecadienyl Acetate ():

    • Synthesis : Esterification of (3E,5E)-tetradeca-3,5-dien-1-ol with acetic anhydride.
    • Applications : Pheromone in pest control.
    • Comparison : Longer carbon chain increases hydrophobicity, altering volatility and biological activity compared to hexa-3,5-dien-1-ol esters .
  • (3Z)-Hexa-3,5-dien-1-yl Butanoate (): Structure: Butyrate ester of hexa-3,5-dien-1-ol. Properties: Fatty acid ester with applications in flavor/fragrance industries. Key Difference: The butyrate group modifies solubility and metabolic stability relative to acetate derivatives .

Physicochemical and Reactivity Comparisons

Physical Properties

Compound Boiling Point Solubility Key Spectral Features (¹H NMR)
Acetic acid;hexa-3,5-dien-1-ol N/A Polar solvents δ 1.8–2.1 (CH₃COOH), δ 4.1–5.8 (dienol OH)
Cyclohepta-3,5-dien-1-ol co-crystal N/A Moderate polarity δ 5.5–6.2 (cyclic diene protons)
(E)-1-Phenylhexa-3,5-dien-1-ol ~200°C Ethanol, DCM δ 6.5–7.5 (aromatic), δ 5.2–5.8 (dienes)
(Z,E)-9,12-Tetradecadienyl Acetate ~300°C Nonpolar solvents δ 2.0 (acetate CH₃), δ 5.1–5.7 (dienes)

Reactivity

  • Diels-Alder Reactivity: Hexa-3,5-dien-1-ol derivatives with electron-withdrawing groups (e.g., acetate) show reduced diene reactivity compared to free dienols.
  • Acid-Catalyzed Rearrangements: Acetic acid promotes protonation of dienols, facilitating carbocation formation in indium-mediated Cope rearrangements ().
  • Hydroperoxidation : Hexa-3,5-dien-1-ol reacts with ClSO₃H to form hydroperoxides, a pathway distinct from esterification ().

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